molecular formula C22H25N3OS B3514217 N-[4-(diethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide

N-[4-(diethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide

Cat. No.: B3514217
M. Wt: 379.5 g/mol
InChI Key: AYCQILZVNIWODF-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide is a complex organic compound with a unique structure that combines a diethylamino group, a phenyl ring, a quinoline moiety, and a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-(diethylamino)aniline with 4-methylquinoline-2-thiol in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve the desired product with high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline moiety or the sulfanyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group or the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and quinoline N-oxides.

    Reduction: Reduced quinoline derivatives and thiol derivatives.

    Substitution: Substituted phenyl derivatives and quinoline derivatives.

Scientific Research Applications

N-[4-(diethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for binding studies with proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and nucleic acids, leading to changes in their structure and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter the conformation of nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

N-[4-(diethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide can be compared with other similar compounds, such as:

    N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide: Similar structure but with a dimethylamino group instead of a diethylamino group.

    N-[4-(diethylamino)phenyl]-2-(4-ethoxyquinolin-2-yl)sulfanylacetamide: Similar structure but with an ethoxy group on the quinoline moiety.

    N-[4-(diethylamino)phenyl]-2-(4-methoxyquinolin-2-yl)sulfanylacetamide: Similar structure but with a methoxy group on the quinoline moiety.

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-4-25(5-2)18-12-10-17(11-13-18)23-21(26)15-27-22-14-16(3)19-8-6-7-9-20(19)24-22/h6-14H,4-5,15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCQILZVNIWODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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